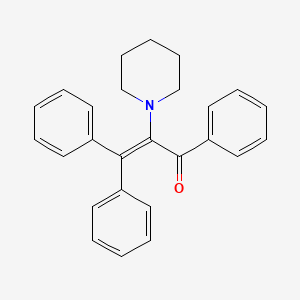
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure of this compound makes it a valuable molecule in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one can be achieved through a one-pot, three-component reaction. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve heating the reactants under microwave irradiation for a short period, resulting in high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reaction can be carried out in large reactors. The solvent-free and catalyst-free nature of the reaction makes it cost-effective and reduces the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring.
Aplicaciones Científicas De Investigación
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but lacks the additional phenyl groups.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a similar core structure but different substituents
Uniqueness
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of three phenyl groups, which can enhance its biological activity and chemical reactivity. The additional phenyl groups may also contribute to its stability and solubility, making it a valuable compound for various applications.
Propiedades
Número CAS |
13118-13-3 |
|---|---|
Fórmula molecular |
C26H25NO |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1,3,3-triphenyl-2-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H25NO/c28-26(23-17-9-3-10-18-23)25(27-19-11-4-12-20-27)24(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-3,5-10,13-18H,4,11-12,19-20H2 |
Clave InChI |
OCNWMVRYVDJNDA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















